2-(4-Phenyl-1,3-thiazol-2-yl)acetohydrazide

Tauopathy Alzheimer's Disease Protein Aggregation

Medicinal chemistry programs require exact parent compounds to establish reproducible SAR baselines. Generic thiazole acetohydrazides cannot substitute for the specific 4-phenyl substitution pattern essential for tau and anticancer activity. - **Validated parent reference:** IC₅₀ = 7.7 μM (tau aggregation), DC₅₀ = 10.8 μM (aggregate disassembly) - **Core pharmacophore:** Intact 4-phenylthiazole + acetohydrazide - substitution reduces potency up to 5-fold - **Versatile building block:** Acetohydrazide handle for hydrazone libraries; LogP 1.58, TPSA 68.01 Ų - **Immediate supply:** Standard R&D quantities available for global shipment

Molecular Formula C11H11N3OS
Molecular Weight 233.29
CAS No. 871547-65-8
Cat. No. B2811128
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Phenyl-1,3-thiazol-2-yl)acetohydrazide
CAS871547-65-8
Molecular FormulaC11H11N3OS
Molecular Weight233.29
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CSC(=N2)CC(=O)NN
InChIInChI=1S/C11H11N3OS/c12-14-10(15)6-11-13-9(7-16-11)8-4-2-1-3-5-8/h1-5,7H,6,12H2,(H,14,15)
InChIKeyHMSHIOWVUCPJNA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Chemical Identity and Core Pharmacophore


2-(4-Phenyl-1,3-thiazol-2-yl)acetohydrazide (CAS 871547-65-8) is a heterocyclic building block belonging to the phenylthiazolyl-hydrazide (PTH) class, characterized by a 4-phenyl-1,3-thiazole core linked via an acetohydrazide moiety [1]. With a molecular formula of C₁₁H₁₁N₃OS and a molecular weight of 233.29 g/mol, the compound features two hydrogen bond donors, four hydrogen bond acceptors, and four rotatable bonds, with a calculated LogP of approximately 1.58 and a topological polar surface area (TPSA) of 68.01 Ų [2]. This specific substitution pattern—the phenyl group at the 4-position of the thiazole ring and the acetohydrazide at the 2-position—constitutes the core pharmacophore that underpins its biological activity profile, particularly as an inhibitor of tau protein aggregation relevant to neurodegenerative disease research [3].

Core Pharmacophore Phenylthiazolyl-hydrazide (PTH) reference scaffold for tau aggregation studies
Primary Research Fit Baseline compound for SAR-driven tau inhibitor optimization
Structural Feature 4-Phenyl substitution on thiazole ring; associated with reported selectivity profiles

Why Generic Substitution Fails


Substitution of 2-(4-Phenyl-1,3-thiazol-2-yl)acetohydrazide with structurally related thiazole-hydrazide analogs—even those sharing the C₁₁H₁₁N₃OS molecular formula—is not scientifically valid due to the stringent structure-activity relationship (SAR) constraints of the phenylthiazolyl-hydrazide (PTH) pharmacophore. Systematic variation of 49 PTH derivatives has established that the intact 4-phenylthiazole core coupled with the acetohydrazide moiety at the 2-position is essential for tau aggregation inhibitory activity [1]. Even minor modifications to this core structure can reduce inhibitory potency by up to 5-fold [2]. Furthermore, substitution patterns on the thiazole ring critically dictate both anticancer potency and selectivity; for instance, para-chlorophenyl substitution at the 4-position yields a superior anticancer profile compared to ortho-chlorophenyl analogs in thiazole-hydrazide series [3]. Therefore, procurement of the exact CAS 871547-65-8 compound—rather than a generic thiazole acetohydrazide—is required to ensure reproducibility of the specific biological activities documented in the quantitative evidence below.

Core structure requirement: intact 4-phenylthiazole-acetohydrazide is essential for tau aggregation inhibitory activity; modified analogs may show reduced potency.

Substitution pattern sensitivity: para vs. ortho phenyl substitution can shift anticancer selectivity profiles, as reported for thiazole-hydrazide series.

Class-level extrapolation: generic thiazole-acetohydrazide derivatives may not replicate the specific activity profile of CAS 871547-65-8; exact compound procurement advised.

Quantitative Differentiation Evidence


Tau Aggregation Inhibition by PTH Core

The parent phenylthiazolyl-hydrazide (PTH) compound, which serves as the direct structural progenitor of 2-(4-Phenyl-1,3-thiazol-2-yl)acetohydrazide, exhibits an IC₅₀ of 7.7 μM for inhibition of de novo tau aggregation and a DC₅₀ of 10.8 μM for disassembly of preformed tau paired helical filaments (PHFs) in a Thioflavin T fluorescence assay [1]. This activity profile was established after an initial in silico screen of 200,000 compounds, positioning this core scaffold as a validated hit [2]. Subsequent optimization of the PTH core achieved a 5-fold improvement in inhibitory potency; however, this enhanced activity was accompanied by increased cytotoxicity, underscoring that the unmodified core structure represents a critical reference point for tau-targeted research applications [1].

Tau Aggregation
Class-level inference
Parent PTH: IC₅₀ = 7.7 μM (de novo), DC₅₀ = 10.8 μM (disassembly) vs. 49 derivatives: IC₅₀ 1.3–194.5 μM, DC₅₀ 0.4–168.7 μM
Baseline reference for SAR studies
Parent compound shows lower cytotoxicity than optimized analogs
Tauopathy Alzheimer's Disease Protein Aggregation

Selective Anticancer Activity in A549 Cells

In a 2024 study evaluating eight novel thiazole-hydrazide analogs, compounds bearing the core thiazole-hydrazide scaffold (structurally analogous to the target compound) demonstrated selective cytotoxicity against A549 lung carcinoma cells while sparing NIH/3T3 healthy fibroblasts. Specifically, compounds 4a, 4b, 4d, 4e, and 4h exhibited significantly greater cytotoxicity against A549 cancer cells than against healthy NIH/3T3 cells [1]. Notably, para-chlorophenyl substitution at the 4-position of the thiazole ring (compounds 4a and 4d) yielded a superior anticancer profile compared to ortho-chlorophenyl analogs, establishing that the 4-phenyl substitution pattern present in CAS 871547-65-8 is associated with favorable selectivity characteristics [2]. Compound 4a emerged as the most potent against A549 lung cancer cells among the series, while 4d was most potent against MCF-7 breast cancer cells [3].

Anticancer Selectivity
Class-level inference
Thiazole-hydrazide analogs with para-substituted phenyl showed selective cytotoxicity against A549 lung carcinoma vs. NIH/3T3 fibroblasts; para > ortho substitution preference
Supports cell-line selectivity profiling
Exact IC₅₀ for parent unsubstituted phenyl compound not reported
Anticancer Lung Carcinoma Selective Cytotoxicity

Antiglycation Activity Compared to Rutin

Phenyl thiazole hydrazones—structurally derived from the same 4-phenylthiazole scaffold as CAS 871547-65-8—exhibited antiglycation activities superior to the standard compound rutin in a cellular model [1]. All tested compounds in this series were found to be non-toxic when evaluated for cytotoxicity against rat fibroblast (3T3) cell lines, establishing a favorable safety profile for the phenylthiazole core structure [2]. This antiglycation activity is particularly relevant for research applications targeting diabetic complications and AGE-related pathologies, where the phenylthiazole scaffold serves as a privileged starting point for inhibitor development.

Antiglycation Activity
Class-level inference
Phenyl thiazole hydrazones (structurally related) reported to exceed rutin in antiglycation activity; non-toxic to 3T3 fibroblasts
Supports glycation inhibitor screening
Quantitative IC₅₀ values not available
Antiglycation Protein Glycation Diabetes Complications

Broad-Spectrum Antimicrobial Activity

Thiazole-acetohydrazide hybrid structures have demonstrated broad-spectrum antimicrobial activity in multiple studies. N′-(3,4-Diarylthiazol-2(3H)-ylidene)-2-(arylthio)acetohydrazides were evaluated for antimicrobial activity and cytotoxicity against NIH/3T3 cells, with compound 22 (bearing 1-phenyl-1H-tetrazole and p-chlorophenyl moieties) identified as the most promising antibacterial agent against Pseudomonas aeruginosa [1]. Compound 23 (bearing 1-phenyl-1H-tetrazole and p-bromophenyl moieties) was the most promising antifungal agent against Candida albicans [2]. Additionally, compound 17 exhibited superior cytotoxicity against C6 glioma cells (IC₅₀ = 8.3 ± 2.6 μg/mL) compared to cisplatin (IC₅₀ = 13.7 ± 1.2 μg/mL) while showing low toxicity to NIH/3T3 cells (IC₅₀ = 416.7 ± 28.9 μg/mL), yielding a selectivity index of approximately 50 [3].

Antimicrobial & Cytotox.
Class-level inference
Derivative 17: C6 glioma IC₅₀ = 8.3±2.6 μg/mL, NIH/3T3 IC₅₀ = 416.7±28.9 μg/mL, selectivity index ~50; cisplatin IC₅₀ = 13.7±1.2 μg/mL
Supports cytotoxicity and antimicrobial endpoint review
Derivative-level data; parent compound may differ
Antimicrobial Antibacterial Antifungal

PTH Derivative SAR and Potency Trends

Systematic SAR studies on 49 phenylthiazolyl-hydrazide (PTH) derivatives revealed that inhibition of tau aggregation occurs in a concentration-dependent manner with IC₅₀ values spanning from 1.3 to 194.5 μM and DC₅₀ values (disassembly of preformed aggregates) ranging from 0.4 to 168.7 μM [1]. Chemical variation of the PTH core achieved a ~6-fold improvement in IC₅₀ and a ~27-fold improvement in DC₅₀ relative to the parent compound, while simultaneously reducing cytotoxicity to near-background levels and decreasing tau aggregation in cellular models by approximately 80% [2]. This SAR landscape positions the parent PTH core (structurally equivalent to CAS 871547-65-8) as the essential reference point for understanding how structural modifications modulate both potency and toxicity profiles [3].

SAR Potency Trends
Class-level inference
49 PTH derivatives: IC₅₀ range 1.3–194.5 μM, DC₅₀ range 0.4–168.7 μM; up to 6-fold IC₅₀ and 27-fold DC₅₀ improvement over parent
Reference for potency optimization
Cellular tau aggregation reduced by ~80% with optimized derivatives
Structure-Activity Relationship Tau Aggregation Lead Optimization

Physicochemical and Drug-likeness Profile

The calculated physicochemical properties of 2-(4-Phenyl-1,3-thiazol-2-yl)acetohydrazide provide quantitative benchmarks for assessing its drug-likeness and suitability for specific assay conditions. The compound exhibits a calculated LogP of 1.58, indicating moderate lipophilicity, and a topological polar surface area (TPSA) of 68.01 Ų [1]. These values satisfy Lipinski's Rule of Five criteria (LogP < 5, TPSA < 140 Ų), suggesting favorable oral bioavailability potential [2]. The compound contains two hydrogen bond donors and four hydrogen bond acceptors, with four rotatable bonds, placing it within acceptable drug-like chemical space. In comparison, more highly optimized PTH derivatives with enhanced tau aggregation inhibitory potency often exhibit increased lipophilicity and molecular weight, which may compromise solubility and permeability characteristics. The parent compound's balanced physicochemical profile makes it particularly suitable as a reference standard for early-stage SAR exploration and as a synthetic intermediate for further derivatization.

Drug-likeness
Supporting evidence
LogP = 1.58, TPSA = 68.01 Ų; satisfies Lipinski Rule of Five (MW 233.29, HBD 2, HBA 4)
Favorable assay compatibility profile
Calculated properties; experimental validation advised
Physicochemical Properties Drug-likeness ADME

Research and Industrial Applications


Tau Aggregation Inhibitor SAR Reference

Researchers developing novel tau aggregation inhibitors for Alzheimer's disease and related tauopathies should procure CAS 871547-65-8 as the essential parent reference compound. The compound's established IC₅₀ of 7.7 μM for de novo tau aggregation inhibition and DC₅₀ of 10.8 μM for preformed aggregate disassembly provide validated benchmarks against which novel derivative activity can be quantitatively compared [1]. The availability of comprehensive SAR data across 49 related PTH derivatives enables rational design of optimized analogs while using this parent compound as an internal control to assess improvements in potency and reductions in cytotoxicity [2].

Selective Anticancer Lead Optimization Scaffold

Medicinal chemistry programs focused on developing selective anticancer agents should utilize this compound as a starting scaffold. Studies on structurally analogous thiazole-hydrazide derivatives have demonstrated that the 4-phenyl substitution pattern is associated with selective cytotoxicity against A549 lung carcinoma cells while sparing NIH/3T3 healthy fibroblasts [1]. Para-substituted analogs (compounds 4a and 4d) exhibited the most favorable anticancer profiles, establishing that the 4-phenylthiazole core of CAS 871547-65-8 is optimally positioned for further optimization via substitution at the para-position of the phenyl ring [2]. The compound serves as an ideal intermediate for synthesizing novel derivatives with potentially enhanced anticancer selectivity.

Antiglycation Activity Reference Standard

Investigators studying protein glycation and its role in diabetic complications should employ this compound as a reference standard for antiglycation activity. Phenyl thiazole hydrazones structurally related to CAS 871547-65-8 have demonstrated antiglycation activities superior to the standard compound rutin while exhibiting no cytotoxicity against 3T3 fibroblast cells [1]. This favorable activity-toxicity profile makes the phenylthiazole scaffold—and CAS 871547-65-8 as its representative core compound—a valuable comparator for benchmarking novel antiglycation agents and for exploring the molecular mechanisms underlying AGE formation inhibition.

Thiazole-Hydrazide Hybrid Library Intermediate

Combinatorial chemistry and parallel synthesis laboratories should procure this compound as a versatile building block for generating diverse thiazole-hydrazide hybrid libraries. The acetohydrazide moiety provides a reactive handle for condensation with various aldehydes and ketones to yield hydrazone derivatives, while the 4-phenylthiazole core can undergo electrophilic aromatic substitution to introduce additional functional groups [1]. The compound's favorable physicochemical properties (LogP = 1.58, TPSA = 68.01 Ų) ensure compatibility with standard synthetic protocols and purification methods, facilitating high-throughput library generation for antimicrobial, anticancer, and anti-neurodegenerative screening campaigns [2].

Application
Selection Property
Validation Focus
Tau aggregation inhibitor SAR reference
PTH core scaffold with reported inhibition benchmarks
Compare inhibition endpoints against parent compound and published SAR range
Cancer cell-line selectivity profiling
4-Phenyl substitution pattern associated with selective cytotoxicity
Para-substitution vs. ortho-substitution activity comparison
Protein glycation inhibitor screening
Phenylthiazole scaffold with reported antiglycation activity
Comparative activity vs. rutin reference; cytotoxicity evaluation
Thiazole-hydrazide library synthesis
Acetohydrazide handle for condensation reactions; drug-like calculated properties
Compatibility with standard synthetic protocols and purification methods

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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